molecular formula C12H19Br B15300094 4-(Bromomethyl)tricyclo[4.3.1.1,3,8]undecane

4-(Bromomethyl)tricyclo[4.3.1.1,3,8]undecane

Cat. No.: B15300094
M. Wt: 243.18 g/mol
InChI Key: XDVDPRAXSZSJMV-UHFFFAOYSA-N
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Description

4-(Bromomethyl)tricyclo[4.3.1.1,3,8]undecane is a complex organic compound with a unique tricyclic structure. It is known for its stability and reactivity, making it a valuable compound in various chemical reactions and applications. The compound’s molecular formula is C12H17Br, and it has a molecular weight of approximately 241.18 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Bromomethyl)tricyclo[4.3.1.1,3,8]undecane typically involves the bromination of tricyclo[4.3.1.1,3,8]undecane. This reaction is carried out using bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4) under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction parameters such as temperature, pressure, and concentration to achieve high yield and purity. Advanced techniques like continuous flow reactors may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 4-(Bromomethyl)tricyclo[4.3.1.1,3,8]undecane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles like NaOH, KCN, or NH in solvents like ethanol or water.

    Reduction: LiAlH in anhydrous ether.

    Oxidation: KMnO4 in acidic or basic medium.

Major Products:

Scientific Research Applications

4-(Bromomethyl)tricyclo[4.3.1.1,3,8]undecane has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)tricyclo[4.3.1.1,3,8]undecane involves its reactivity due to the presence of the bromomethyl group. This group can participate in various chemical reactions, leading to the formation of new bonds and functional groups. The molecular targets and pathways depend on the specific reaction and application, but generally involve nucleophilic substitution or addition reactions .

Comparison with Similar Compounds

    Tricyclo[4.3.1.1,3,8]undecane: The parent compound without the bromomethyl group.

    4-(Chloromethyl)tricyclo[4.3.1.1,3,8]undecane: Similar structure with a chloromethyl group instead of bromomethyl.

    4-(Hydroxymethyl)tricyclo[4.3.1.1,3,8]undecane: Contains a hydroxymethyl group instead of bromomethyl.

Uniqueness: 4-(Bromomethyl)tricyclo[4.3.1.1,3,8]undecane is unique due to its specific reactivity and stability conferred by the bromomethyl group. This makes it a valuable intermediate in various chemical syntheses and applications, distinguishing it from its analogs.

Properties

Molecular Formula

C12H19Br

Molecular Weight

243.18 g/mol

IUPAC Name

4-(bromomethyl)tricyclo[4.3.1.13,8]undecane

InChI

InChI=1S/C12H19Br/c13-7-12-6-10-2-8-1-9(3-10)5-11(12)4-8/h8-12H,1-7H2

InChI Key

XDVDPRAXSZSJMV-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)C(C3)CBr

Origin of Product

United States

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